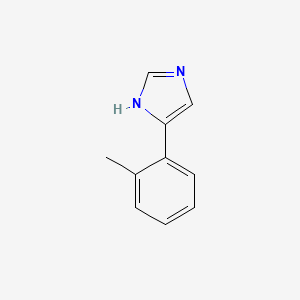

5-(2-methylphenyl)-1H-Imidazole

Description

To fully appreciate the scientific interest in 5-(2-methylphenyl)-1H-imidazole, it is essential to first understand the foundational importance of its parent structure, the imidazole (B134444) ring.

Imidazole is a five-membered planar and aromatic ring containing two nitrogen atoms. nih.govnih.gov This unique structure imparts a range of favorable properties, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions. These characteristics are fundamental to its widespread presence in biologically important molecules and its utility as a versatile building block in synthetic chemistry. nih.govajrconline.org

In the biological realm, the imidazole moiety is a core component of the amino acid histidine, which plays a critical role in the catalytic function of many enzymes. nih.gov It is also found in other vital biomolecules such as histamine (B1213489), a key mediator of immune responses, and purines, which are essential components of nucleic acids like DNA and RNA. rjptonline.orgirjet.net

The significance of the imidazole scaffold is further underscored by its prevalence in a vast array of pharmaceuticals. rjptonline.org Imidazole-containing drugs have been developed for a wide range of therapeutic applications, including as antifungal agents (e.g., clotrimazole), antibacterial agents (e.g., metronidazole), anti-inflammatory drugs, and anticancer therapies. ajrconline.orgjapsonline.com The structural features of the imidazole ring allow for diverse molecular interactions, making it a "privileged structure" in medicinal chemistry—a molecular framework that is frequently found in active pharmaceutical ingredients. nih.govnih.gov

This compound is a specific derivative of the imidazole core. Its structure features a methyl-substituted phenyl group (a tolyl group) attached to the 5th position of the imidazole ring. The nomenclature "2-methylphenyl" (or o-tolyl) specifies that the methyl group is on the second carbon of the phenyl ring relative to its point of attachment to the imidazole.

The introduction of substituents onto the imidazole ring, such as the 2-methylphenyl group, is a key strategy in medicinal chemistry to modulate the compound's physical, chemical, and biological properties. The size, shape, and electronic nature of these substituents can influence how the molecule interacts with biological targets, its solubility, and its metabolic stability.

While research specifically detailing the unique properties and applications of this compound is not as extensive as for some other imidazole derivatives, its structural motifs are found in compounds explored for various biological activities. For instance, related structures containing substituted phenyl rings on the imidazole core have been investigated for their potential as anti-inflammatory and antimicrobial agents. japsonline.com The synthesis of such substituted imidazoles can be achieved through various methods, including multi-component reactions that allow for the controlled placement of different substituents around the imidazole ring. researchgate.net

The versatility of the imidazole ring has led to its investigation across numerous scientific and industrial domains. tsijournals.com Beyond its well-established role in medicine, key areas of research include:

Medicinal Chemistry : This remains the most prominent field for imidazole research. Scientists continue to synthesize and test novel imidazole derivatives for a broad spectrum of activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties. ajrconline.orgnih.gov

Materials Science : Imidazole-based compounds are being explored for the development of functional materials. rsc.org This includes their use in the formation of ionic liquids, which are salts that are liquid at low temperatures and have applications as environmentally friendly solvents and electrolytes. researchgate.net They are also components of metal-organic frameworks (MOFs), which have potential uses in gas storage and catalysis.

Catalysis : The imidazole ring and its derivatives can act as catalysts or as ligands in organometallic catalysis. researchgate.netrsc.org Their ability to coordinate with metals makes them valuable in designing catalysts for a variety of chemical transformations.

Agrochemicals : Similar to their role in pharmaceuticals, imidazole derivatives are also developed as fungicides and herbicides for agricultural use. rsc.org

The study of substituted imidazoles like this compound is driven by the continuous search for new molecules with enhanced or novel functionalities within these and other emerging research areas. The strategic modification of the imidazole core allows chemists to fine-tune molecular properties to meet specific application needs.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRJKGBERAFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497958 | |

| Record name | 5-(2-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-02-5 | |

| Record name | 5-(2-Methylphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53848-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methylphenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Computational and Theoretical Investigations of 5 2 Methylphenyl 1h Imidazole and Imidazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation (or its density-functional equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules. researchgate.netnih.gov It is based on the principle that the total energy of a system is a functional of its electron density. DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic structures for a variety of chemical systems, including imidazole (B134444) derivatives. iucr.orgnih.govrsc.org

The process typically begins with an initial guess of the molecular geometry, which is then systematically optimized to find the lowest energy conformation. For instance, the structure of a related compound, 2-Phenyl-1H-Imidazole, has been studied using first-principles calculations and compared with experimental X-ray diffraction data, confirming its orthorhombic unit cell structure. researchgate.net Similarly, the crystal structure of 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole has been determined, providing a basis for comparison with DFT-optimized geometries. researchgate.net Such calculations provide the foundational data for all other computational analyses.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests high chemical reactivity and is often associated with greater polarizability. irjweb.comnih.gov This gap is frequently used to understand the charge transfer interactions occurring within a molecule. aimspress.comirjweb.com For many imidazole derivatives, this energy gap has been calculated to predict their reactivity and potential bioactivity. nih.govirjweb.comorientjchem.org

Table 1: Example HOMO-LUMO Energy Gaps for Imidazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | -5.61 | -1.74 | 3.87 | orientjchem.org |

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Temozolomide (anion state) | -4.10 | -1.15 | 2.95 | aimspress.com |

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive behavior of molecules, particularly for understanding intermolecular interactions. irjweb.commdpi.com The MEPS map illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. orientjchem.org

Typically, these surfaces are color-coded:

Red: Represents regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In imidazole derivatives, these are often located around nitrogen atoms. orientjchem.orgmdpi.com

Blue: Represents regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms. orientjchem.org

Green: Represents regions of neutral potential.

MEPS analysis provides a visual guide to where a molecule is most likely to interact with other species, which is fundamental for studying non-covalent interactions and reaction mechanisms. mdpi.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Visible spectra. nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). researchgate.net

These theoretical predictions can be compared with experimental spectra to validate the computational method and to assign specific electronic transitions, such as n→π* or π→π*. mdpi.comresearchgate.net For various imidazole-based chromophores, TD-DFT has been successfully employed to characterize intramolecular charge transfer transitions and to understand how structural modifications can tune their optical properties. researchgate.net

Table 2: Example Experimental and TD-DFT Calculated UV-Vis Absorption for an Imidazole Derivative

| Compound | Solvent | Experimental λmax (nm) | Theoretical λmax (nm) | Reference |

|---|---|---|---|---|

| [VO(SO4)(MNZ)2]H2O (Miconazole complex) | DMSO | 269, 304, 830 | Not Specified | mdpi.com |

| Compound 3a (a triazole-imidazole derivative) | Not Specified | 224, 278 | Calculated, with 1-25 nm discrepancy | researchgate.net |

Note: Direct comparison values are often specific to the study and may not be broadly tabulated. The discrepancy between theoretical and experimental values is influenced by factors like solvent effects and intermolecular interactions not fully captured in the gas-phase calculations. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap. nih.govirjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. nih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electronic Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -χ). nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). nih.govirjweb.com

These parameters provide a quantitative framework for comparing the reactivity of different molecules, such as various substituted imidazole derivatives. iucr.orgirjweb.com

Table 3: Example Global Reactivity Descriptors for an Imidazole Derivative

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) | Reference |

|---|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | 2.2449 | Not Specified | Not Specified | irjweb.com |

| Rhenium Complex R5 (imidazole-based) | 1.51 | 0.66 | 5.33 | nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). scilit.com This method is a cornerstone of modern drug design, as it helps to understand drug-receptor interactions at a molecular level and predict the binding affinity of potential drug candidates. researchgate.netnih.gov

In the context of imidazole derivatives, docking studies are widely performed to evaluate their potential as therapeutic agents. ekb.egnih.gov The process involves placing the 3D structure of the imidazole derivative into the active site of a target protein. A scoring function is then used to estimate the binding energy, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction. researchgate.net These studies have been used to investigate the potential of imidazole derivatives as antimicrobial, anticancer, and antioxidant agents by docking them against specific enzymes or protein targets. researchgate.netnih.govresearchgate.net

Table 4: Example Molecular Docking Results for Imidazole Derivatives

| Compound | Protein Target | Binding Energy / Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Imidazole Derivative 4c | L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P) | -7.69 | researchgate.net |

| Imidazolone Derivative 5f | Protein Kinase (PDB: 1HNJ) | -4.75 (Docking Score), -38.63 (MMGBSA ΔG Bind) | nih.gov |

| 1,5-Diphenyl-2,4-disubstituted-1H-Imidazole (Compound MB1) | Protein Tyrosine Kinase (PDB: 2HCK) | -7.9 | researchgate.net |

These computational models provide a rational basis for synthesizing new derivatives and prioritizing them for further experimental testing.

Prediction of Ligand-Protein Binding Interactions

Computational methods, particularly molecular docking, are pivotal in forecasting the binding interactions between ligands, such as 5-(2-methylphenyl)-1H-imidazole and its derivatives, and protein targets. These in silico techniques provide critical insights into the binding modes and affinities, which are essential for understanding their potential therapeutic uses. For instance, derivatives of imidazole have been scrutinized for their capacity to inhibit enzymes like cyclooxygenase (COX) and sirtuins. nih.gov

Molecular docking studies have demonstrated that these compounds can effectively occupy the active sites of these enzymes. A study on imidazole derivatives targeting sirtuins, a family of proteins involved in carcinogenesis, identified that specific derivatives exhibit strong inhibitory effects. nih.gov The predictions from these studies indicate that the imidazole core, along with its substituents, plays a vital role in binding. The 2-methylphenyl group, for example, often situates itself within a hydrophobic pocket of the enzyme's active site. Key interactions predicted by these models typically include hydrogen bonds forming between the imidazole's nitrogen atoms and polar amino acid residues, alongside hydrophobic interactions involving the phenyl rings and nonpolar residues. nih.gov

Furthermore, research into imidazole-based compounds as potential anticancer agents has underscored the significance of the substitution pattern on the imidazole ring for achieving specific binding to protein kinases. nih.gov The spatial orientation and interactions of the 2-methylphenyl group can markedly influence a compound's selectivity and potency.

Identification of Putative Molecular Targets (e.g., Enzymes, Receptors)

In silico screening is a powerful tool for identifying potential molecular targets for novel compounds like this compound and its analogs. By computationally testing these compounds against extensive libraries of known protein structures, researchers can formulate hypotheses about their biological functions.

A significant target identified for many imidazole derivatives is the cyclooxygenase (COX) enzyme, especially the COX-2 isoform, which is a key player in inflammation and pain pathways. The structural resemblance of certain imidazole derivatives to established COX inhibitors has prompted computational investigations into these potential interactions.

Beyond COX, computational screening has pointed to other possible targets for imidazole derivatives. These include a range of protein kinases, which are essential for cell signaling and are frequently dysregulated in diseases such as cancer. nih.gov The this compound structure is a promising scaffold for designing selective kinase inhibitors. Additionally, the adaptability of the imidazole ring allows for modifications that can fine-tune binding affinity and selectivity toward specific receptor subtypes, including those involved in neurotransmission. nih.gov The identification of these putative targets through computational means is a crucial initial step in the drug discovery process, paving the way for further experimental validation.

Analysis of Binding Affinities and Conformational Interactions

The computational analysis of binding affinities and conformational interactions offers a quantitative assessment of a ligand's potential effectiveness. For derivatives of this compound, these analyses have been instrumental in deciphering their structure-activity relationships.

Molecular docking simulations typically yield a binding energy or docking score, which serves as an estimate of the ligand's binding affinity for the protein. researchgate.net For example, in studies targeting COX-2, the calculated binding affinities for various 5-phenyl-1H-imidazole derivatives have been compared, often revealing that the nature and placement of substituents on the phenyl ring, such as the methyl group in this compound, can substantially affect binding affinity.

Conformational analysis, which examines the three-dimensional arrangement of the ligand within the protein's binding site, is another critical component. nih.gov For this compound, the dihedral angle between the imidazole and the 2-methylphenyl rings is a key conformational feature. documentsdelivered.com Computational studies suggest that this angle influences how the molecule fits into the binding site and interacts with adjacent amino acid residues. The most stable, or bioactive, conformation is the one that facilitates optimal interactions and, consequently, the highest binding affinity. nih.govdocumentsdelivered.com

A summary of predicted binding affinities for some imidazole derivatives against a putative target is provided in the table below.

| Compound Derivative | Predicted Binding Affinity (kcal/mol) |

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | -9.7 researchgate.net |

| (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine | -9.5 europeanreview.org |

| 2-(((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)imino)methyl)phenol | -9.34 researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering advantages over static docking methods. nih.gov These simulations can predict the stability of the complex over time and analyze the dynamics of the interactions.

For imidazole derivatives targeting enzymes, MD simulations have been employed to verify the stability of binding poses predicted by molecular docking. nih.gov These simulations can determine if a ligand remains securely bound in the active site or if it undergoes significant conformational shifts or even detaches. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is frequently monitored to assess the system's stability.

MD simulations also furnish detailed information on interaction dynamics, such as the durability of hydrogen bonds and hydrophobic contacts. nih.gov For derivatives of this compound, these simulations can illustrate the movement of the 2-methylphenyl group within its hydrophobic pocket and how the imidazole core sustains its hydrogen-bonding network with the protein. This dynamic insight is essential for a comprehensive understanding of the binding mechanism and for engineering more potent and selective inhibitors.

In Silico ADMET and Drug-Likeness Prediction

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness, is a crucial step in the early phases of drug discovery to evaluate a compound's potential for development. nih.gov

For this compound and its derivatives, various computational models have been utilized to predict these characteristics. Drug-likeness is often assessed using criteria like Lipinski's rule of five, which takes into account properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Many 5-phenyl-1H-imidazole derivatives have been found to comply with these rules, indicating good potential for oral bioavailability. mdpi.com

ADMET prediction tools can estimate a range of parameters. For instance, predicted absorption properties may include human intestinal absorption (HIA) and Caco-2 cell permeability. europeanreview.orgbioflux.com.ro The metabolic stability of these compounds can also be evaluated by predicting their susceptibility to metabolism by cytochrome P450 enzymes. nih.gov Toxicity predictions can identify potential issues, such as mutagenicity or cardiotoxicity. europeanreview.org

The table below summarizes in silico ADMET and drug-likeness predictions for a representative imidazole derivative.

| Property | Predicted Value/Compliance |

| Molecular Weight | < 500 g/mol nih.gov |

| LogP | < 5 nih.gov |

| Hydrogen Bond Donors | < 5 nih.gov |

| Hydrogen Bond Acceptors | < 10 nih.gov |

| Human Intestinal Absorption | High europeanreview.org |

| Predicted Toxicity | Low europeanreview.org |

These in silico predictions are invaluable for prioritizing compounds for subsequent experimental testing and for identifying potential liabilities that may require chemical modification to address.

Pharmacological Applications and Mechanistic Studies of Imidazole Derivatives with Relevance to the 2 Methylphenyl Substituent

Antimicrobial Research

Derivatives of imidazole (B134444) are recognized for their broad-spectrum antimicrobial activities, which encompass antibacterial, antifungal, antimycobacterial, and antiprotozoal effects. chemijournal.comresearchgate.net The presence and position of substituents on the imidazole ring play a crucial role in determining the potency and spectrum of this activity.

Antibacterial Activities and Modes of Action

Imidazole-containing compounds have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. scirp.orgnih.gov The mechanisms underlying this activity are multifaceted and can involve interference with essential cellular processes.

Interference with Bacterial DNA Replication

Certain imidazole derivatives exert their antibacterial effect by targeting bacterial DNA. nih.gov These compounds can interact with DNA through non-covalent means, which is facilitated by the electron-rich aromatic system and heteroatoms of the azole rings. nih.gov This interaction can disrupt the normal processes of DNA replication and repair, ultimately leading to bacterial cell death. For instance, studies on amidinobenzimidazole derivatives, which share structural similarities with the imidazole core, have shown that these molecules can bind to DNA, with the specific substituents influencing the binding affinity. nih.gov

Inhibition of Cell Wall Synthesis

While not the most common mechanism for imidazole derivatives, some studies suggest a potential role in disrupting bacterial cell wall synthesis. The integrity of the bacterial cell wall is paramount for survival, and its inhibition is a proven strategy for antibacterial agents. Research into various heterocyclic compounds has shown that they can interfere with the enzymes responsible for peptidoglycan synthesis, a critical component of the bacterial cell wall.

Disruption of Cell Membrane Integrity

A primary mode of action for many antimicrobial imidazoles is the disruption of the bacterial cell membrane. oaji.netnih.gov Imidazole derivatives, particularly those with lipophilic substituents, can insert into the phospholipid bilayer of the cell membrane. oaji.netnih.gov This insertion can lead to a loss of membrane integrity, causing leakage of essential intracellular components and dissipation of the membrane potential, which is crucial for cellular respiration and metabolism. nih.gov Studies on imidazole chloride ionic liquids have demonstrated that the length of the alkyl chain substituent significantly impacts their ability to damage the surface of bacteria like Staphylococcus aureus. nih.gov

Antifungal Activities and Target Enzyme Inhibition (e.g., 14α-demethylase)

Imidazole derivatives are widely recognized for their potent antifungal properties. nih.gov A key mechanism of their antifungal action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial in the fungal ergosterol (B1671047) biosynthesis pathway, which is an essential component of the fungal cell membrane. nih.govnih.gov By inhibiting 14α-demethylase, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. nih.gov

Research has shown that the substitution pattern on the imidazole ring is critical for its inhibitory activity. For example, a study on imidazolylchromanones revealed that the presence of an alkyl side chain, in conjunction with the imidazole moiety, led to potent antifungal activity against various yeast species, with some compounds showing efficacy comparable to fluconazole. nih.gov Molecular docking studies have further elucidated that these derivatives can fit into the active site of the 14α-demethylase enzyme. nih.govnih.gov

Table 1: Antifungal Activity of Select Imidazole Derivatives

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Imidazolylchromanones | Yeasts | trans-2-(1-Pentyl)-3-imidazolylchroman-4-one showed potent activity comparable to fluconazole. | nih.gov |

| Halogenated Imidazole Derivatives | Candida spp. | Exhibited good activity with an MIC90 of 1 mg/L against 33 clinical strains. | nih.govoup.com |

| Bis-imidazole Derivatives | Candida albicans, Candida glabrata | Showed moderate to good activity against clinical isolates. | sigmaaldrich.com |

Antimycobacterial and Antiprotozoal Potentials

The antimicrobial spectrum of imidazole derivatives extends to mycobacteria and protozoa.

Antimycobacterial Activity: Several imidazole-based compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netmdpi.comnih.gov Some derivatives have shown promising in vitro activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. oup.com For example, certain methyl-phenyl imidazolyl derivatives have demonstrated MICs of 4 mg/L against clinical isolates of M. tuberculosis. oup.com The mechanism of action is often linked to the inhibition of mycobacterial cytochrome P450-dependent sterol-14α-demethylase, similar to their antifungal counterparts. nih.govoup.com

Antiprotozoal Activity: Imidazole derivatives have also been investigated for their potential against various protozoan parasites, including Leishmania and Trypanosoma species. mdpi.comresearchgate.netrsc.org Research has shown that substituted imidazoles can exhibit significant antileishmanial and antitrypanosomal activity. mdpi.comrsc.org For instance, certain 2-, 4-, and 5-substituted imidazoles have shown good activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The development of imidazole-containing compounds is an active area of research for new antiprotozoal agents, with some derivatives showing low micromolar efficacy against Leishmania major. rsc.org

Table 2: Antimycobacterial and Antiprotozoal Activity of Imidazole Derivatives

| Compound Type | Target Organism | Activity/Potency | Reference |

|---|---|---|---|

| Methyl-phenyl imidazolyl derivatives | Mycobacterium tuberculosis | MIC of 4 mg/L for clinical isolates. | oup.com |

| Imidazole-thiosemicarbazide derivatives | Mycobacterium tuberculosis | Inhibited intracellular growth and biofilm formation. | mdpi.com |

| 2-, 4-, and 5-substituted imidazoles | Trypanosoma cruzi | Demonstrated good activity. | mdpi.com |

| Imidazo-[1,2-a]-pyridine-3-carboxamides | Leishmania major | Five compounds exhibited significant antileishmanial activity. | rsc.org |

Anticancer Research

The imidazole ring is a key structural component in numerous bioactive compounds, including several established anticancer drugs. nih.gov The presence of a 2-methylphenyl substituent on the imidazole core has been a focal point of recent research, aiming to enhance potency, selectivity, and pharmacokinetic properties of these potential anticancer agents.

Modulation of Key Biological Pathways

Imidazole derivatives featuring a 2-methylphenyl group have demonstrated the ability to interfere with multiple signaling pathways that are crucial for cancer cell growth, proliferation, and survival.

Protein kinases are pivotal enzymes in cellular signaling, and their dysregulation is a common feature in many cancers. mdpi.com Imidazole-based compounds have been extensively studied as kinase inhibitors. nih.govmdpi.com The imidazole scaffold is particularly well-suited for designing kinase inhibitors, and many such compounds have shown promise in preclinical and clinical development. nih.gov

VEGFR-2, B-Raf, EGFR, Src, FLT3: The development of small-molecule kinase inhibitors has become a significant strategy in cancer therapy. mdpi.com Imidazole derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-Raf, Epidermal Growth Factor Receptor (EGFR), Src, and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govdntb.gov.ua For instance, certain benzimidazole (B57391) derivatives have shown inhibitory activity against EGFR. rsc.orgnih.gov The substitution pattern on the imidazole ring, including the presence of a 2-methylphenyl group, can significantly influence the inhibitory potency and selectivity of these compounds. ijmphs.com For example, Dasatinib, a pyrimidine-based compound, is a potent inhibitor of Src family kinases. ijmphs.com While not a direct 5-(2-methylphenyl)-1H-imidazole, its mechanism provides insight into how substituted heterocyclic compounds can target these kinases.

Table 1: Kinase Inhibition by Imidazole Derivatives

| Kinase Target | Imidazole Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| EGFR | Benzimidazole-pyrazole derivatives | Compounds 37 and 38 showed significant inhibition of EGFR phosphorylation. | nih.gov |

| EGFR | Imidazole-based inhibitors | Compounds 2c and 2d inhibited EGFR enzymatic activity with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively. | rsc.orgnih.gov |

| Src Family Kinases | 4-aminoimidazole derivatives | New derivatives showed IC50s in the nanomolar range, with increased activity compared to previous inhibitors. | dntb.gov.ua |

| p38 MAP Kinase | Imidazo[1,2-b]pyridazine derivatives | Compound 19 exhibited potent inhibition of p38 MAP kinase. | ijmphs.com |

Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. acs.org Inhibiting these enzymes can lead to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs. mdpi.com

Several imidazole and fused imidazole derivatives have been investigated as topoisomerase inhibitors. nih.govscilit.com For example, certain benzimidazole-triazole derivatives have demonstrated significant inhibitory activity against topoisomerase I. acs.org Similarly, some imidazole-2-thione derivatives linked to acenaphthylenone have been identified as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com One such compound, 5h, exhibited potent inhibitory activity against topoisomerase II with an IC50 value of 0.34 μM, comparable to the standard drug doxorubicin. tandfonline.com The introduction of a 2-methylphenyl substituent could potentially enhance the interaction of these molecules with the DNA-topoisomerase complex.

Table 2: Topoisomerase Inhibition by Imidazole Derivatives

| Topoisomerase Target | Imidazole Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| Topoisomerase I | Benzimidazole-triazole derivatives | Compounds 4b and 4h showed significant inhibitory activity. | acs.org |

| Topoisomerase II | Imidazole-2-thiones linked to acenaphythylenone | Compound 5h displayed potent inhibitory activity with an IC50 of 0.34 μM. | tandfonline.com |

| Topoisomerase II | Fused heterocyclic compounds | 5-Chloro-2-(p-methylphenyl)benzoxazole exhibited significant inhibitory activity. | scilit.com |

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a key target for anticancer agents. nih.gov Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov

A series of 2-aryl-4-benzoyl-imidazoles (ABI) have been developed as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) binding site. nih.govnih.gov These compounds have shown significant antiproliferative activity against various cancer cell lines, including those resistant to other tubulin-targeting agents like paclitaxel. nih.govnih.gov The 2-aryl group, which can include a 2-methylphenyl substituent, is a crucial component for the activity of these molecules. The structural modifications on the imidazole ring and the benzoyl moiety have been explored to optimize their potency and metabolic stability. nih.gov

Table 3: Tubulin Polymerization Inhibition by Imidazole Derivatives

| Derivative Class | Key Findings | Reference(s) |

|---|---|---|

| 2-aryl-4-benzoyl-imidazoles (ABI) | The most active compound (5da) had an average IC50 of 15.7 nM. These compounds disrupt tubulin polymerization by interacting with the colchicine binding site. | nih.gov |

| 1-Substituted-2-aryl imidazoles | Compounds with an aromatic ring on the imidazole nitrogen displayed potent antiproliferative activities with IC50 values in the 80–1000 nM range. | nih.gov |

Epigenetic modifications, which alter gene expression without changing the DNA sequence, play a critical role in cancer development and progression. rsc.orgnih.gov Targeting epigenetic regulators is a promising strategy in cancer therapy. nih.gov

Benzimidazole derivatives have been identified as modulators of various epigenetic targets, including histone deacetylases (HDACs) and bromodomain-containing protein 4 (BRD4). rsc.orgresearchgate.net HDAC inhibitors can induce chromatin relaxation, making DNA more accessible to transcription factors and DNA-damaging agents. rsc.org The fusion of a benzimidazole-4-carboxamide moiety (a PARP1 inhibitor) with a BRD4 inhibitor has led to the development of dual inhibitors that can arrest the cell cycle and increase DNA damage. rsc.org The specific impact of a 2-methylphenyl substituent on the epigenetic modulatory activity of imidazole derivatives is an area for further investigation.

Table 4: Epigenetic Target Modulation by Benzimidazole Derivatives

| Epigenetic Target | Derivative Class | Mechanism of Action | Reference(s) |

|---|---|---|---|

| HDACs | Benzimidazole derivatives | Inhibit HDACs, leading to histone hyperacetylation. | rsc.orgresearchgate.net |

| BRD4 | Benzimidazole-4-carboxamide hybrids | Act as dual PARP1/BRD4 inhibitors, arresting the cell cycle and increasing DNA damage. | rsc.org |

Induction of Cellular Responses

The ultimate goal of many anticancer therapies is to induce cancer cell death. Imidazole derivatives with a 2-methylphenyl substituent have been shown to trigger key cellular responses that lead to the elimination of malignant cells.

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. nih.gov Cell cycle arrest prevents cancer cells from proliferating and can be a precursor to apoptosis. mdpi.com

Several studies have demonstrated that imidazole derivatives can induce both apoptosis and cell cycle arrest in various cancer cell lines. rsc.orgnih.govmdpi.com For example, certain imidazole-2-thione derivatives were found to induce apoptosis in MCF-7 breast cancer cells, with a significant increase in both early and late apoptotic cell populations. nih.gov Similarly, some benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were shown to suppress cell cycle progression and induce apoptosis in multiple cancer cell lines. mdpi.com The specific substitution on the imidazole ring, including the 2-methylphenyl group, can influence the potency and the specific phase of cell cycle arrest. For instance, one compound was found to arrest the cell cycle in the S phase in SKOV3 cells, while another arrested the G2/S phase in MDA-MB 231 and SKOV3 cells. mdpi.com

Table 5: Induction of Apoptosis and Cell Cycle Arrest by Imidazole Derivatives

| Derivative Class | Cellular Response | Cancer Cell Line(s) | Reference(s) |

|---|---|---|---|

| Imidazole-2-thiones | Induction of apoptosis | MCF-7 | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazoles | Cell cycle arrest and apoptosis | MDA-MB-231, SKOV3, A549 | mdpi.com |

| Imidazole-based EGFR inhibitors | Cell cycle arrest at the sub-G1 phase | Multiple cancer cell lines | rsc.orgnih.gov |

Other Pharmacological Activities of Imidazole Derivatives

The therapeutic potential of imidazole derivatives extends beyond a single class of activity, with various substituted imidazoles demonstrating significant effects across different pharmacological domains. The following sections explore some of these additional properties.

Imidazole derivatives have been extensively investigated for their anti-inflammatory potential. japsonline.comnih.gov The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. researchgate.net For instance, certain substituted imidazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory cascade. japsonline.com Other studies have pointed towards the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins by imidazole-based compounds. researchgate.net

Despite the broad investigation into the anti-inflammatory activities of the imidazole class, specific research findings on the anti-inflammatory properties of this compound were not available in the reviewed literature.

Table 1: Research Findings on Anti-inflammatory Properties of this compound

| Study/Author | Model/Assay | Key Findings |

| Data not available | - | - |

A note on the data: Extensive literature searches did not yield specific studies on the anti-inflammatory properties of this compound.

The imidazole scaffold is a constituent of several compounds that have been explored for their antiviral activities against a range of viruses. nih.govnih.gov The antiviral mechanisms of imidazole derivatives can be diverse, including the inhibition of viral replication and interference with viral entry into host cells. nih.gov For example, some imidazole-containing compounds have been identified as inhibitors of viral enzymes that are essential for the life cycle of the virus. nih.gov

Specific research detailing the antiviral properties of this compound was not found in the reviewed scientific literature.

Table 2: Research Findings on Antiviral Properties of this compound

| Study/Author | Virus Strain | Key Findings (e.g., IC50, EC50) |

| Data not available | - | - |

A note on the data: Extensive literature searches did not yield specific studies on the antiviral properties of this compound.

Certain imidazole derivatives have been investigated for their potential in managing diabetes. nih.gov The proposed mechanisms for their antidiabetic effects include the inhibition of enzymes such as α-glucosidase, which helps in controlling post-meal blood glucose levels by delaying carbohydrate digestion. nih.govnih.gov

However, specific studies on the antidiabetic properties of this compound are not present in the currently available scientific literature.

Table 3: Research Findings on Antidiabetic Properties of this compound

| Study/Author | Model/Assay | Key Findings |

| Data not available | - | - |

A note on the data: Extensive literature searches did not yield specific studies on the antidiabetic properties of this compound.

The role of imidazole derivatives in modulating allergic responses has also been a subject of interest. Histamine (B1213489), a key mediator of allergic reactions, is itself an imidazole derivative. researchgate.net Consequently, many antihistaminic drugs, which block the action of histamine at its receptors, contain an imidazole moiety. researchgate.net The anti-allergic effects of some imidazole compounds are attributed to their ability to stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators. nih.gov

Specific research on the anti-allergic properties of this compound was not identified in the reviewed literature.

Table 4: Research Findings on Anti-allergic Properties of this compound

| Study/Author | Model/Assay | Key Findings |

| Data not available | - | - |

A note on the data: Extensive literature searches did not yield specific studies on the anti-allergic properties of this compound.

Medicinal Chemistry and Structure Activity Relationship Sar Studies for 5 2 Methylphenyl 1h Imidazole Analogues

Role of the Imidazole (B134444) Scaffold in Rational Drug Design and Discovery

The imidazole scaffold is of paramount importance in the field of drug discovery and medicinal chemistry. mdpi.com It is a component of several essential natural products, including the amino acid histidine, histamine (B1213489), and nucleic acids. biomedpharmajournal.orgnih.gov The electron-rich nature of the imidazole ring, with its three carbons and two nitrogen atoms, allows it to readily bind with a variety of enzymes and receptors. nih.govresearchgate.net This inherent ability to participate in multiple drug-ligand interactions—such as hydrogen bonding, van der Waals forces, and hydrophobic interactions—makes it a highly valuable component in drug design. nih.gov The imidazole ring can act as a hydrogen bond donor (if unsubstituted at N1) and is also capable of coordinating with metals. nih.gov

The versatility of the imidazole nucleus allows it to be a rich source of chemical diversity. mdpi.com Its structure can be readily modified and functionalized, enabling researchers to create extensive libraries of compounds for screening. biomedpharmajournal.orgmdpi.com This adaptability is crucial for overcoming challenges such as drug resistance and toxicity associated with existing therapies. researchgate.net By serving as a chemical scaffold for novel agents, imidazole derivatives offer the potential for new mechanisms of action and improved therapeutic profiles. nih.gov The ionizable nature of the compound also contributes to favorable pharmacokinetic properties in the molecules that contain it. biomedpharmajournal.org

The significance of the imidazole scaffold is underscored by its presence in numerous FDA-approved drugs. nih.gov Its broad spectrum of biological activities includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The success of early imidazole-based drugs, such as cimetidine, has paved the way for extensive research into this heterocyclic system, solidifying its status as a privileged structure in the development of new medicines. mdpi.com

Rational Design of Novel Imidazole-Based Compounds for Therapeutic Applications

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and effective therapeutic agents. The imidazole scaffold is a frequent starting point for such endeavors. nih.gov For instance, researchers have rationally designed novel imidazole derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Through molecular docking and dynamics simulations, scientists can predict and confirm the stable binding of designed imidazole compounds within the active sites of targets like EGFR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another critical tool in the rational design process. mdpi.com By analyzing the relationship between the chemical structure of imidazole analogues and their biological activity, predictive models can be built. These models guide the design of new compounds with potentially enhanced potency. mdpi.com For example, QSAR-based design has led to the development of novel imidazole analogues with potential antimicrobial and antiviral activities. mdpi.com

The design process often involves creating hybrid molecules to enhance therapeutic efficacy. One strategy involves combining the imidazole pharmacophore with other active moieties, such as a 1,2,3-triazole. nih.gov This hybrid pharmacophore approach aims to improve properties like solubility and bioavailability, which are essential for a drug's ability to cross cell membranes and reach its intended target. nih.gov Docking studies are employed to validate the designed compounds' interactions with specific targets, such as the p38α/BRAFV600E kinases, identifying promising lead compounds for further development. mdpi.com

Structure-Activity Relationship (SAR) Analysis of Substituted Imidazoles

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how chemical modifications to the imidazole core influence its biological activity. The position and nature of substituents on the imidazole ring can dramatically alter a compound's potency and selectivity. mdpi.com

SAR studies have revealed that substitutions at the N1, C2, C5, and C6 positions of the related benzimidazole (B57391) nucleus significantly affect anti-inflammatory activity. mdpi.com Similarly, for imidazole derivatives, the substituents play a crucial role. For example, in a series of 4,5-biarylimidazoles designed as TRPV1 antagonists, the specific aryl groups and their substitutions were key to achieving high potency. nih.gov

Key SAR findings for various imidazole analogues are summarized below:

Anticancer Activity:

In a series of purine-containing imidazole analogues, substitution with a fluorine atom at the C2 position of the purine (B94841) ring resulted in greater anticancer potency compared to a chlorine atom. nih.gov

For certain imidazole derivatives targeting estrogen receptors, the addition of a nitrogen-containing group was found to be beneficial for improving cytotoxic activity against breast cancer cells. nih.gov

Anti-inflammatory Activity:

For benzimidazole derivatives targeting p38α MAP kinase, substituting the 4-position of an imidazole ring (which was itself a substituent at C6 of the benzimidazole) with 2- and 4-fluoro phenyl moieties enhanced the inhibitory potential. mdpi.com

Antimicrobial Activity:

The antibacterial effect of 1-alkyl imidazole derivatives was observed to increase with the length of the alkyl chain up to nine carbons. mdpi.com

Substitution with methyl and nitro groups at the 2- and 4-positions, respectively, on the imidazole ring was shown to increase the antibacterial activity of the scaffold. mdpi.com

Antiviral Activity (Anti-HCV):

In a series of imidazole-coumarin conjugates, the parent imidazole with an N-H proton generally exhibited higher selectivity than N-alkylated or N-ribosylated analogues. mdpi.com

The incorporation of substituents like F, Cl, Br, Me, and OMe onto the coumarin (B35378) moiety was found to increase both the potency and selectivity of the conjugates. mdpi.com

Interactive Data Table: SAR of Substituted Imidazoles You can filter and sort this table to explore the structure-activity relationships.

| Compound Series | Target/Activity | Key Position(s) | Favorable Substituent(s) | Effect | Reference |

| Purine-imidazole analogues | Anticancer | C2 of purine | Fluorine (vs. Chlorine) | Greater potency | nih.gov |

| Imidazole derivatives | Anticancer (Breast) | Imidazole ring | Nitrogen-containing group | Improved cytotoxicity | nih.gov |

| Benzimidazole-imidazoles | Anti-inflammatory (p38α) | 4-position of imidazole | 2- and 4-fluoro phenyl | Enhanced inhibition | mdpi.com |

| 1-Alkyl imidazoles | Antibacterial | N1 position | Alkyl chain (up to C9) | Increased activity | mdpi.com |

| Substituted imidazoles | Antibacterial | C2 and C4 positions | Methyl (C2), Nitro (C4) | Increased activity | mdpi.com |

| Imidazole-coumarin conjugates | Antiviral (HCV) | N1 position | N-H (vs. N-alkyl/ribosyl) | Higher selectivity | mdpi.com |

| Imidazole-coumarin conjugates | Antiviral (HCV) | Coumarin moiety | F, Cl, Br, Me, OMe | Increased potency & selectivity | mdpi.com |

Strategies for Enhancing Biological Potency and Selectivity

Medicinal chemists employ several strategies to enhance the biological potency and selectivity of imidazole-based compounds. A primary approach is the targeted modification of the scaffold based on SAR insights. For example, recognizing that ortho-fluoro substitution on a phenyl ring is crucial for inhibiting HIF-1 transcriptional activity led to the design of more potent inhibitors. nih.gov

Another effective strategy is the creation of hybrid molecules that combine the imidazole core with another pharmacophore. This approach was used in the design of imidazole-1,2,3-triazole hybrids, where a thiomethylene bridge was inserted as a flexible linker between the two heterocyclic moieties. nih.gov Such linkers can optimize the compound's orientation within the target's binding site, thereby enhancing activity.

The introduction of specific functional groups is also a key strategy. The thiol group (-SH), for instance, can form covalent bonds with cysteine residues in target proteins, modulating their function and affecting cellular processes. Furthermore, incorporating substituents that can participate in specific interactions like hydrogen bonds or π-π stacking can significantly improve binding affinity and, consequently, biological potency. mdpi.com

Finally, optimizing the physicochemical properties of the compounds is crucial. Lipophilicity, measured by the octanol/water partition coefficient, is a critical factor that influences gastrointestinal absorption, safety, and efficacy. nih.gov By carefully selecting substituents, chemists can modulate the lipophilicity of imidazole derivatives to achieve a balance that favors oral activity and better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.gov

Catalytic and Material Science Applications of Imidazole Derivatives

Imidazole (B134444) Derivatives as N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis

N-heterocyclic carbenes (NHCs) are a significant class of ligands in organometallic chemistry and homogeneous catalysis. Their strong σ-donating properties and the stability they impart to metal centers make them highly effective in a wide range of catalytic transformations. Imidazolium salts often serve as precursors to these valuable ligands. The general structure of an imidazolium-based NHC allows for extensive functionalization, which can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

However, a detailed search of the available scientific literature did not yield specific examples or research data on the use of 5-(2-methylphenyl)-1H-imidazole as a precursor for NHC ligands. While the synthesis and catalytic applications of numerous other substituted imidazole- and benzimidazole-based NHCs are well-documented, the specific contributions of the 2-methylphenyl substituent at the 5-position of the imidazole ring to the properties of a potential NHC ligand have not been reported.

Applications in Transition Metal-Catalyzed Organic Reactions

The coordination of imidazole derivatives to transition metals is a cornerstone of bioinorganic chemistry and catalysis. The nitrogen atoms in the imidazole ring can readily coordinate with a variety of transition metals, including copper, nickel, palladium, and rhodium, to form stable complexes. These complexes have been shown to catalyze a wide array of organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

A review of the literature indicates a lack of studies specifically investigating the catalytic activity of transition metal complexes incorporating the this compound ligand. Research in this area tends to focus on other substitution patterns on the imidazole ring, which have been shown to influence the catalytic performance of the resulting metal complexes. Consequently, there are no detailed research findings or data tables available that describe the specific applications of this compound in transition metal-catalyzed organic reactions.

Development of Imidazole-Based Functional Materials (e.g., Dyes, Ionic Liquids)

The unique chemical structure of the imidazole ring has led to its incorporation into various functional materials. Imidazolium salts, for instance, are a prominent class of ionic liquids, which are valued for their low volatility, high thermal stability, and tunable properties. Furthermore, the aromatic nature of the imidazole ring and its ability to be extensively conjugated has made it a useful scaffold for the development of organic dyes.

While the development of imidazole-based functional materials is an active area of research, there is no specific information available on the use of this compound in the synthesis of dyes or ionic liquids. The properties that the 2-methylphenyl group at the 5-position might impart to such materials have not been investigated or reported in the scientific literature. Therefore, no data tables or detailed research findings on functional materials derived specifically from this compound can be presented.

Future Perspectives and Emerging Research Directions for 5 2 Methylphenyl 1h Imidazole and Imidazole Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of substituted imidazoles is a well-established area of organic chemistry, but the drive towards environmentally benign processes is reshaping traditional approaches. Future research concerning the synthesis of 5-(2-methylphenyl)-1H-imidazole and its analogs will likely prioritize the development of novel and green synthetic methodologies. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One promising trend is the use of biocatalysts and natural acids. For instance, recent studies have demonstrated the successful synthesis of 2,4,5-triaryl-1H-imidazoles using lemon juice as a natural, biodegradable, and inexpensive catalyst. This approach involves a one-pot, three-component reaction that offers short reaction times and high yields. Adapting such methodologies for the synthesis of 5-aryl-1H-imidazoles like this compound could offer a sustainable alternative to conventional methods that often rely on harsh reagents and solvents.

Another significant area of development is the application of ionic liquids and microwave-assisted synthesis. Ionic liquids can act as both solvent and catalyst, are often recyclable, and can lead to improved yields and selectivity. Similarly, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. The combination of these green techniques could lead to highly efficient and eco-friendly protocols for producing a library of this compound derivatives for further study.

Furthermore, methods for the regioselective synthesis of highly substituted imidazoles are continuously being refined. For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved through the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides. nih.govnih.gov Such regiocontrolled methods are crucial for creating specific isomers and avoiding tedious purification steps, which is essential for systematic structure-activity relationship (SAR) studies.

| Synthetic Methodology | Key Features | Potential Application to this compound |

| Biocatalysis (e.g., Lemon Juice) | Environmentally friendly, low cost, simple work-up. | Development of a one-pot synthesis from readily available precursors. |

| Ionic Liquids | Recyclable, can enhance reaction rates and selectivity. | Improved yields and cleaner reaction profiles in multi-component reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficient. | High-throughput synthesis of a diverse library of derivatives for screening. |

| Regioselective Cycloadditions | Precise control over substituent placement on the imidazole (B134444) ring. | Targeted synthesis of specific isomers to probe biological activity. |

Exploration of Undiscovered Pharmacological Targets and Mechanisms

The imidazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. rjptonline.orgnih.govjchemrev.comclinmedkaz.orgmdpi.com While the broad biological profile of imidazoles is well-documented, the specific targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated.

Future research will likely focus on identifying novel pharmacological targets for this class of compounds. The structural features of this compound, particularly the 5-aryl substitution, could confer selectivity for specific protein targets that are less effectively modulated by other imidazole isomers. For example, some imidazole derivatives have been identified as inhibitors of enzymes crucial for disease progression, such as p38 MAP kinase (involved in inflammation), topoisomerase II (a target for anticancer drugs), and VEGFR-2 (implicated in angiogenesis). nih.govnih.gov A systematic investigation into the inhibitory potential of this compound against a panel of such kinases and other enzymes could reveal unexpected and potent activities.

Moreover, there is a growing interest in understanding the nuanced mechanisms of action beyond simple enzyme inhibition. Imidazole derivatives have been shown to induce apoptosis, arrest the cell cycle at various phases, and modulate complex signaling pathways. nih.govnih.gov Future studies could employ advanced cell-based assays and proteomic approaches to unravel the intricate cellular responses to treatment with this compound, potentially uncovering novel therapeutic strategies. For instance, exploring its effect on sirtuins, a class of proteins involved in cellular regulation and longevity, could open up new avenues for its application in age-related diseases and cancer. frontiersin.org

The search for new antimicrobial agents is another critical area of research. With the rise of drug-resistant pathogens, there is an urgent need for compounds with novel mechanisms of action. Imidazole derivatives have shown promise as antibacterial and antifungal agents, and future work could explore the potential of this compound to disrupt microbial processes that are not targeted by existing drugs, such as biofilm formation or quorum sensing. nih.gov

Integration of Advanced Computational Modeling in Compound Optimization

The role of computational chemistry in drug discovery has grown exponentially, enabling the rational design and optimization of new drug candidates. For this compound, the integration of advanced computational modeling will be instrumental in accelerating its development from a lead compound to a potential clinical candidate.

Molecular docking studies are a powerful tool for predicting the binding affinity and orientation of a ligand within the active site of a target protein. nih.govacs.orgtandfonline.com By creating a virtual model of this compound, researchers can screen it against a library of known drug targets to identify those for which it has a high predicted affinity. This in silico screening can prioritize experimental testing and suggest specific modifications to the molecule's structure to enhance its binding. For example, docking studies could be used to design derivatives of this compound that are highly selective inhibitors of a particular kinase or enzyme. nih.gov

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between the compound and its target, revealing how the complex behaves over time. This can help to assess the stability of the binding and identify key interactions that are crucial for the compound's activity.

Furthermore, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. nih.govnih.gov By calculating parameters such as lipophilicity, solubility, and potential for metabolism, researchers can identify potential liabilities early in the drug discovery process and design derivatives with improved pharmacokinetic profiles. For instance, in silico tools can predict whether a compound is likely to obey Lipinski's "rule of five," a set of guidelines used to assess the drug-likeness of a molecule. nih.gov

| Computational Technique | Application in Research | Benefit for this compound |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Prioritization of biological targets for experimental validation. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the stability and key interactions of the bound compound. |

| ADME/Tox Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification and mitigation of potential developmental issues. |

| QSAR Modeling | Relating chemical structure to biological activity. | Guiding the design of more potent and selective derivatives. |

Research into Supramolecular Imidazole Complexes for Medicinal Applications

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is opening up new frontiers in medicinal chemistry. Imidazole and its derivatives are excellent ligands for forming supramolecular complexes with metal ions, and these complexes often exhibit enhanced or novel biological properties compared to the individual components. mdpi.comresearchgate.netdntb.gov.uanih.gov

The two nitrogen atoms in the imidazole ring of this compound make it an ideal candidate for chelation with a variety of metal ions, including platinum, ruthenium, copper, and nickel. mdpi.comresearchgate.net These metal-based supramolecular complexes can be designed to have specific geometries and electronic properties, which can be tailored to interact with biological targets in unique ways. For example, ruthenium-imidazole complexes have been investigated as anticancer agents, with some showing promise in inhibiting the metastasis of cancer cells. mdpi.com

The formation of a supramolecular complex can also improve the pharmacological properties of a drug. For instance, complexation can enhance bioavailability, improve targeting to specific tissues, and reduce toxicity. nih.gov The modular nature of these complexes allows for the combination of a biologically active imidazole ligand with a metal center that may have its own therapeutic effects, leading to synergistic activity.

Future research in this area will likely involve the synthesis and characterization of novel supramolecular complexes of this compound with a range of metal ions. These complexes would then be screened for various biological activities, with a particular focus on anticancer and antimicrobial applications. The development of imidazole-based supramolecular complexes as diagnostic agents, such as imaging probes or pathological sensors, is another exciting avenue of exploration. mdpi.comnih.gov The unique photophysical properties that can arise from the interaction between the imidazole ligand and the metal center could be harnessed to create highly sensitive and specific diagnostic tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(2-methylphenyl)-1H-imidazole and its derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and aldehydes under acidic or catalytic conditions. For example, details the use of benzaldehyde derivatives and phenylenediamine in ethanol with ammonium acetate as a catalyst, achieving yields of 65–80%. Solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect reaction efficiency. Characterization via IR and NMR confirms imidazole ring formation (C–N stretching at ~1600 cm⁻¹ in IR; aromatic proton shifts at δ 7.0–8.5 ppm in ¹H NMR) .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons adjacent to the methyl group (2-methylphenyl substituent) exhibit upfield shifts (δ ~2.5 ppm for CH₃, δ 6.8–7.5 ppm for aromatic Hs) due to electron-donating effects. The imidazole NH proton appears as a broad singlet (δ ~12 ppm) .

- X-ray Crystallography : and highlight the use of single-crystal X-ray diffraction to resolve bond angles (e.g., C–N–C angles ~108° in the imidazole ring) and confirm dihedral angles between the phenyl and imidazole moieties (e.g., 15–25°), critical for understanding steric interactions .

Q. What are the preliminary biological screening methods for evaluating this compound derivatives?

- Methodological Answer : Initial assays include:

- Cytotoxicity (MTT assay) : Test against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values (e.g., 10–50 µM range as in ) .

- Enzyme Inhibition : EGFR kinase inhibition assays using fluorescence-based protocols (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values, with docking studies to predict binding modes .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence the bioactivity of this compound derivatives?

- Methodological Answer : ’s Table 1 shows that electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance EGFR inhibition (IC₅₀: 0.8 µM for -Cl vs. 3.2 µM for -CH₃). Computational models (e.g., molecular electrostatic potential maps) reveal increased hydrogen bonding with kinase active sites when electronegative groups are present . Comparative SAR studies should prioritize substituents at R₄ and R₆ positions for optimal steric and electronic compatibility .

Q. What computational strategies resolve contradictions in molecular docking vs. experimental binding data for imidazole derivatives?

- Methodological Answer : Discrepancies between predicted (AutoDock Vina) and experimental IC₅₀ values (e.g., ΔGbinding = -9.2 kcal/mol vs. observed IC₅₀ = 1.5 µM) may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns to account for conformational changes in the EGFR active site. highlights the importance of post-docking MM/GBSA free energy calculations to refine predictions .

Q. How can X-ray crystallography address inconsistencies in reported imidazole derivative conformations?

- Methodological Answer : Conflicting data on dihedral angles (e.g., 15° vs. 30° in vs. 13) arise from crystal packing forces. Perform temperature-dependent crystallography (100–298 K) to isolate intrinsic molecular conformations. Hydrogen-bonding networks (e.g., N–H···O interactions in ) should be analyzed to distinguish crystal artifacts from solution-phase structures .

Q. What strategies optimize ADMET properties of this compound derivatives for in vivo studies?

- Methodological Answer :

- Lipophilicity (LogP) : Introduce polar groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 (parent compound) to <2.5, improving solubility ().

- Metabolic Stability : Microsomal stability assays (e.g., human liver microsomes) identify vulnerable sites (e.g., methylphenyl group oxidation). Fluorine substitution at meta positions ( ) reduces CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.